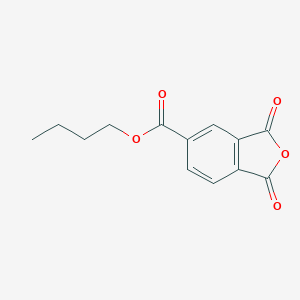
Butyl 1,3-dioxo-2-benzofuran-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 1,3-dioxo-2-benzofuran-5-carboxylate, also known as BDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDB is a benzofuran derivative that has been synthesized using various methods, including the Pechmann condensation reaction.
Mechanism Of Action
The mechanism of action of Butyl 1,3-dioxo-2-benzofuran-5-carboxylate is not fully understood. However, studies have shown that Butyl 1,3-dioxo-2-benzofuran-5-carboxylate inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical And Physiological Effects
Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has been shown to exhibit low toxicity in various in vitro and in vivo studies. However, the long-term effects of Butyl 1,3-dioxo-2-benzofuran-5-carboxylate on human health are not fully understood. Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has been shown to exhibit antioxidant properties, which may be beneficial in the treatment of various diseases, including cancer and neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential applications in various fields. However, Butyl 1,3-dioxo-2-benzofuran-5-carboxylate also has some limitations, including its limited solubility in water and its instability under certain conditions.
Future Directions
For the study of Butyl 1,3-dioxo-2-benzofuran-5-carboxylate include the development of Butyl 1,3-dioxo-2-benzofuran-5-carboxylate-based materials and polymers, the study of its mechanism of action, and further studies to determine its long-term effects on human health.
Synthesis Methods
Butyl 1,3-dioxo-2-benzofuran-5-carboxylate can be synthesized using the Pechmann condensation reaction, which involves the reaction between salicylaldehyde and butanedione in the presence of a catalyst, such as sulfuric acid. The reaction results in the formation of Butyl 1,3-dioxo-2-benzofuran-5-carboxylate, which can be purified using various techniques, such as column chromatography.
Scientific Research Applications
Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has also been studied for its potential as an antifungal and antibacterial agent. In material science, Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has been used as a starting material for the synthesis of various compounds.
properties
CAS RN |
1528-45-6 |
|---|---|
Product Name |
Butyl 1,3-dioxo-2-benzofuran-5-carboxylate |
Molecular Formula |
C13H12O5 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
butyl 1,3-dioxo-2-benzofuran-5-carboxylate |
InChI |
InChI=1S/C13H12O5/c1-2-3-6-17-11(14)8-4-5-9-10(7-8)13(16)18-12(9)15/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
WHZZRBITVLHZEV-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O |
Canonical SMILES |
CCCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O |
synonyms |
4-Butyloxycarbonyl-1,2-benzenedicarboxylic anhydride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




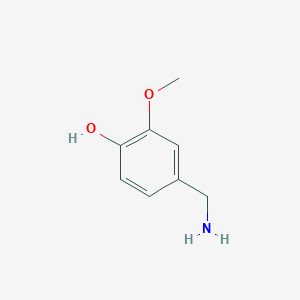
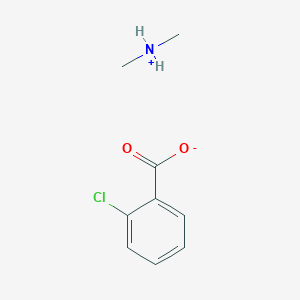
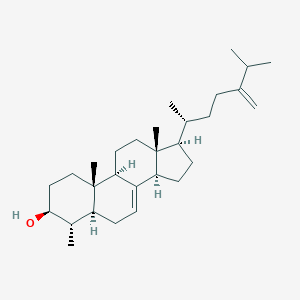
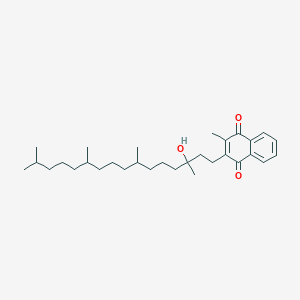
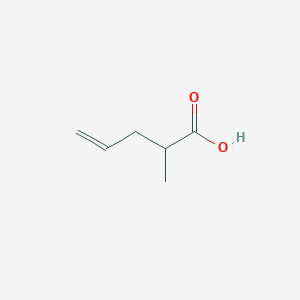
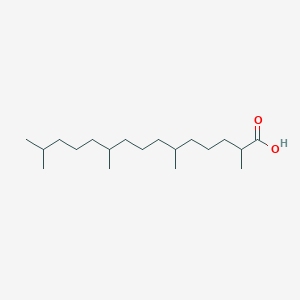
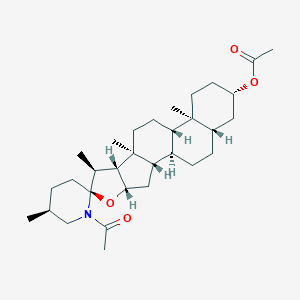
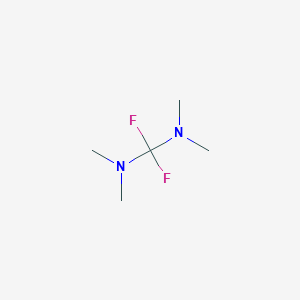
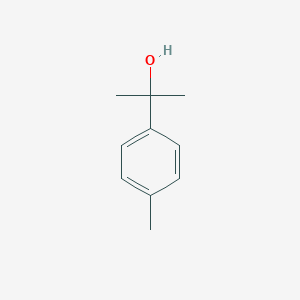
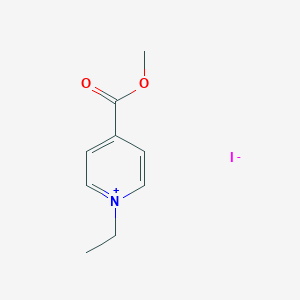
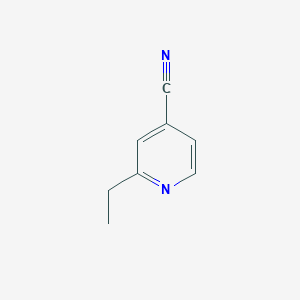
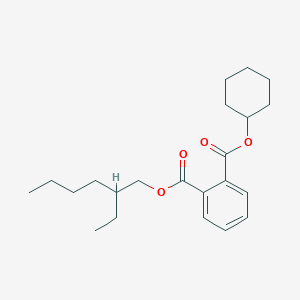
![2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid](/img/structure/B75283.png)